2,3-Dichloro-2,3-dimethylbutane

Conformational analysis Dielectric properties Physical organic chemistry

This is a specialized vicinal dichloroalkane for researchers developing diene precursors or studying conformational equilibria. Its structure enables unique dehydrohalogenation outcomes not achievable with isomers. Ideal for applications needing a high-boiling, polarizable medium, its properties are distinct from non-halogenated analogs, preventing protocol deviation.

Molecular Formula C6H12Cl2
Molecular Weight 155.06 g/mol
CAS No. 594-85-4
Cat. No. B12835925
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dichloro-2,3-dimethylbutane
CAS594-85-4
Molecular FormulaC6H12Cl2
Molecular Weight155.06 g/mol
Structural Identifiers
SMILESCC(C)(C(C)(C)Cl)Cl
InChIInChI=1S/C6H12Cl2/c1-5(2,7)6(3,4)8/h1-4H3
InChIKeySJBPUCQFQDUICP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3-Dichloro-2,3-dimethylbutane CAS 594-85-4: Thermophysical Data and Structural Properties for Specialty Chloroalkane Procurement


2,3-Dichloro-2,3-dimethylbutane (CAS 594-85-4) is a vicinal dichloroalkane with the molecular formula C₆H₁₂Cl₂ and a molecular weight of 155.065 g/mol [1]. This compound exists as a crystalline solid at ambient temperature, exhibiting a fusion temperature (T_fus) of 433 K [2], and is characterized by a dipole moment of 3.5254 Debye [3]. Its distinctive structural feature—two chlorine atoms and two methyl groups positioned on the central carbons of a butane backbone—dictates its unique conformational behavior and reactivity profile [4].

Why 2,3-Dichloro-2,3-dimethylbutane Cannot Be Simply Substituted by Other Dichloroalkane Isomers


In scientific and industrial applications, the selection of a specific chloroalkane cannot be reduced to a simple exchange of one dichloroalkane for another. The exact substitution pattern on the carbon skeleton dictates critical physicochemical properties and reaction outcomes. For 2,3-dichloro-2,3-dimethylbutane, the positioning of chlorine atoms on tertiary carbons adjacent to methyl groups creates a sterically congested environment that profoundly influences its conformational equilibrium [1], solid-state structure [2], and the products of thermal dehydrohalogenation reactions [3]. Substituting a positional isomer, such as 1,2-dichloro-2,3-dimethylbutane, or a halogen analog, such as 2,3-dibromo-2,3-dimethylbutane, would result in a completely different profile of dipole moment [1], thermophysical properties [4], and reaction selectivity [3], thereby invalidating established experimental or manufacturing protocols.

Quantitative Differentiation of 2,3-Dichloro-2,3-dimethylbutane: Evidence for Scientific and Industrial Selection


Conformational Isomerism and Dipole Moment: 2,3-Dichloro vs. 2,3-Dibromo-2,3-dimethylbutane

The dipole moment of 2,3-dichloro-2,3-dimethylbutane was measured in carbon tetrachloride solution across a temperature range from -25°C to +55°C [1]. This value directly reflects the equilibrium between trans (low/zero dipole) and gauche (finite dipole) rotational isomers. When compared to its brominated analog, 2,3-dibromo-2,3-dimethylbutane, under identical conditions, the dichloro compound exhibits a distinct solvent-dependent conformational behavior [1]. The specific dipole moment and its temperature dependence are unique to the chloro-derivative and cannot be extrapolated from the bromo-analog data.

Conformational analysis Dielectric properties Physical organic chemistry

Thermal Dehydrohalogenation Selectivity: 2,3-Dichloro vs. 2-Chloro-2,3-dimethylbutane under Flash Vacuum Pyrolysis

Under flash vacuum pyrolysis (FVP) conditions over activated magnesium, 2,3-dichloro-2,3-dimethylbutane undergoes dehydrohalogenation to yield the corresponding diene [1]. In contrast, its monochloro analog, 2-chloro-2,3-dimethylbutane, yields only the monoene under identical FVP conditions [1]. This divergence in reaction outcome is a direct consequence of the presence of the second chlorine atom, enabling a subsequent elimination step that is not possible with the monochlorinated starting material.

Flash vacuum pyrolysis Synthetic methodology Dehydrohalogenation

Thermophysical Property Profile: 2,3-Dichloro-2,3-dimethylbutane vs. 2,3-Dimethylbutane

The presence of two chlorine atoms on the 2,3-dimethylbutane backbone dramatically alters the compound's thermophysical properties. 2,3-Dichloro-2,3-dimethylbutane is a crystalline solid at room temperature with a fusion temperature (T_fus) of 433 K [1], whereas its hydrocarbon analog, 2,3-dimethylbutane, is a low-boiling liquid [2]. This phase change difference at standard conditions is quantified by a fusion temperature that is over 200 K higher for the dichloro compound. Furthermore, the dichloro compound possesses a critically evaluated triple point temperature, boiling point as a function of pressure, and a complete suite of liquid and gas phase thermodynamic data [3], none of which are applicable to the parent alkane.

Thermophysical properties Chemical engineering Solvent selection

Crystal Structure and Solid-State Behavior: 2,3-Dichloro-2,3-dimethylbutane vs. 2,3-Dibromo-2,3-dimethylbutane

The crystal structure of 2,3-dichloro-2,3-dimethylbutane has been determined by X-ray diffraction, revealing a specific molecular packing arrangement in the solid state [1]. While the dibromo analog, tetrabromodimethylethane (2,3-dibromo-2,3-dimethylbutane), is also known to form two orthorhombic forms [2], the crystal structure and phase behavior are distinct for each halogen derivative. The molecular geometry and intermolecular interactions are dictated by the size and polarizability of the halogen atoms, leading to different unit cell parameters and solid-state properties that are not transferable between the chloro and bromo compounds.

Crystallography Solid-state chemistry Material science

Validated Application Scenarios for 2,3-Dichloro-2,3-dimethylbutane Based on Quantitative Differentiation


Precursor for Conjugated Dienes via Flash Vacuum Pyrolysis

Researchers and process chemists developing routes to specific dienes can utilize 2,3-dichloro-2,3-dimethylbutane as a direct precursor. Its demonstrated ability to undergo double dehydrohalogenation under flash vacuum pyrolysis (FVP) conditions [1] makes it a valuable substrate for generating the corresponding diene. This application is uniquely enabled by the presence of two chlorine atoms on adjacent tertiary carbons, a feature absent in its monochloro analog, which yields only monoene products under identical conditions.

Dielectric and Conformational Analysis Studies

Physical chemists and material scientists studying rotational isomerism and dipole moments can rely on 2,3-dichloro-2,3-dimethylbutane as a well-characterized model compound. The quantitatively defined dipole moment and its temperature dependence [2] provide a solid experimental benchmark for computational models and for comparison with other dihalogenoalkanes. The compound's specific behavior in different solvents [2] makes it a useful probe for solvent effects on conformational equilibria.

High-Temperature Specialty Solvent or Reaction Medium

Given its well-defined thermophysical properties, including a fusion temperature of 433 K and a full set of critically evaluated liquid-phase data up to its critical point [3], 2,3-dichloro-2,3-dimethylbutane may be suitable for use as a specialty solvent or reaction medium for processes operating at elevated temperatures. Its property profile is distinct from that of its non-halogenated analog, 2,3-dimethylbutane, which is a low-boiling liquid [4], making the chloroalkane appropriate for applications requiring a higher boiling, more polarizable, and thermally stable medium.

Crystallography and Solid-State Structure Determination

For researchers in crystallography, 2,3-dichloro-2,3-dimethylbutane serves as a reference compound with a known crystal structure [5]. Its solid-state arrangement is a direct consequence of the specific C-Cl bond characteristics and molecular geometry. This compound can be used in comparative studies to understand the influence of halogen substitution on the packing of small organic molecules.

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